
D-Thyroxine
概要
説明
準備方法
The synthesis of thyroxine and its isomers, including dextrothyroxine, involves the iodination of tyrosines (monoiodotyrosine) and the coupling of iodotyrosines (diiodotyrosine) in the thyroglobulin . The synthetic route typically starts with 4-methoxyphenol and involves multiple steps of iodination and coupling reactions to achieve the final product . Industrial production methods are similar but scaled up to meet commercial demands.
化学反応の分析
デキストロチロキシンは、以下を含むさまざまな化学反応を起こします。
酸化: 酸化されてさまざまなヨウ素化誘導体を形成する可能性があります。
還元: 還元反応はヨウ素含有量を変更し、活性を変化させる可能性があります。
置換: 置換反応は、ヨウ素原子を他のハロゲンまたは官能基で置き換えることができます。これらの反応で使用される一般的な試薬には、ヨウ素、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒などがあります. 形成される主要な生成物は、反応条件と使用される試薬によって異なります。
科学的研究の応用
D-Thyroxine is a synthetic isomer of the naturally occurring thyroid hormone L-thyroxine, also known as levothyroxine . Research into this compound has explored its metabolism, deiodination processes, and potential applications, particularly in comparison to L-thyroxine .
Scientific Research Applications
Metabolism and Deiodination
this compound is metabolized differently from L-thyroxine in the body. Studies have shown that this compound is deiodinated more rapidly than L-thyroxine . In dogs, deiodination from the 3 or 5 position of the alpha ring occurs more rapidly with this compound, leading to larger amounts of conjugated D-3,3',5'-triiodothyronine and D-3,3'-diiodothyronine excreted in bile and urine, compared to L-thyroxine metabolites . This indicates that this compound is inactivated more quickly in dogs than L-thyroxine . In rats, this compound is also metabolized more rapidly, demonstrated by greater excretion of radioactive iodide in urine .
Thyroxine Dehalogenase Activity
Thyroxine dehalogenase, an enzyme involved in the deiodination of thyroid hormones, has been studied in relation to both L-thyroxine and this compound . While L-thyroxine administration stimulates thyroxine dehalogenase activity, this compound does not alter enzyme activity .
Historical Context in Hypothyroidism Treatment
Levothyroxine (L-T₄) is a common treatment for hypothyroidism, and studies have compared it to desiccated thyroid extract (DTE) . DTE contains both thyroxine (T4) and triiodothyronine (T3), while levothyroxine is a synthetic form of T4 . The development of radioimmunoassays in the 1970s allowed for more precise measurement of thyroid hormone levels, leading to the observation that L-T4 monotherapy could normalize both T4 and T3 levels, albeit with a high T4:T3 ratio .
Table: Comparison of this compound and L-Thyroxine Metabolism
Case Studies and Clinical Observations
Painful Hashimoto's Thyroiditis
In a case study, a 7-year-old girl with painful Hashimoto's thyroiditis was treated with prednisolone, levothyroxine, and ibuprofen . The treatment led to a dramatic improvement in her neck pain and a gradual decrease in goiter size . This case highlights the use of levothyroxine in managing thyroiditis symptoms in conjunction with other medications .
T4 Toxicosis
A 57-year-old woman presented with thyroxine (T4) toxicosis, characterized by increased T4 levels and a normal triiodothyronine (T3) level . The patient exhibited symptoms such as palpitations, muscle weakness, and goiter . Treatment with propylthiouracil normalized T4 levels, but hyperthyroidism recurred, leading to treatment with iodine 131 .
作用機序
デキストロチロキシンの正確な作用機序は完全に解明されていません。 肝臓で作用して、低密度リポタンパク質(LDL)の形成を促進し、LDLの異化作用を増強することがわかっています . これにより、胆汁経路を介して糞便へのコレステロールと胆汁酸の排泄量が増加し、血清コレステロールとLDLレベルが低下します . デキストロチロキシンは、甲状腺受容体にも結合し、ヨウ素ペルオキシダーゼの基質として作用します .
6. 類似の化合物との比較
デキストロチロキシンは、チロキシンの別の異性体であるレボチロキシンと比較されることが多いです。 両方の化合物は構造と生物学的活性が似ていますが、デキストロチロキシンは主にコレステロール低下作用のために使用され、レボチロキシンは通常、甲状腺機能低下症の治療に使用されます . 他の類似の化合物には、トリヨードチロニンとその異性体があり、甲状腺ホルモンの調節と代謝においても役割を果たしています .
類似の化合物
- レボチロキシン
- トリヨードチロニン
- ジヨードチロシン
デキストロチロキシンは、副作用のために臨床設定での使用が中止されたにもかかわらず、その独特の特性と用途により、科学研究において貴重な化合物です。
類似化合物との比較
Dextrothyroxine is often compared with levothyroxine, another isomer of thyroxine. While both compounds have similar structures and biological activities, dextrothyroxine is primarily used for its cholesterol-lowering effects, whereas levothyroxine is commonly used to treat hypothyroidism . Other similar compounds include triiodothyronine and its isomers, which also play roles in thyroid hormone regulation and metabolism .
Similar Compounds
- Levothyroxine
- Triiodothyronine
- Diiodotyrosine
Dextrothyroxine’s unique properties and applications make it a valuable compound in scientific research, despite its discontinued use in clinical settings due to side effects.
生物活性
D-Thyroxine, also known as D-T4, is a stereoisomer of the thyroid hormone thyroxine (T4). It plays a crucial role in various biological processes, including metabolism, growth, and development. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Overview of Thyroid Hormones
Thyroid hormones are primarily produced by the thyroid gland and include thyroxine (T4) and triiodothyronine (T3). While T4 is often considered a prohormone that requires conversion to T3 to exert its biological effects, emerging research indicates that this compound possesses intrinsic biological activity independent of T3.
1. Genomic Actions:
this compound binds to thyroid hormone receptors (TRs) in the nucleus, regulating gene expression. Studies have shown that D-T4 can influence the expression of genes involved in metabolic processes and cell proliferation. For instance, in a study using triple knockout mice that lack deiodinase enzymes (responsible for converting T4 to T3), treatment with D-T4 resulted in significant gene regulation similar to T3, suggesting its direct genomic effects .
2. Non-genomic Actions:
Recent findings highlight that this compound can also exert rapid non-genomic effects. It interacts with integrin αvβ3 on cell membranes, influencing pathways related to angiogenesis and cell proliferation without requiring genomic transcription . This adds another layer to its biological activity, indicating that D-T4 can affect cellular functions quickly and independently of gene expression.
Comparative Metabolism
Research has shown that this compound is metabolized differently than L-thyroxine (the more common form). In studies comparing the metabolic pathways in rats and dogs, it was found that D-T4 was excreted more rapidly than L-T4, indicating a faster inactivation process . This difference in metabolism may influence its pharmacological applications and effectiveness.
Case Studies and Clinical Applications
1. Clinical Efficacy:
A clinical study involving patients with thyroid disorders demonstrated successful management using this compound. The treatment resulted in improved metabolic control and symptom relief . These findings support the therapeutic potential of D-T4 in managing thyroid-related conditions.
2. Growth and Survival Studies:
In experiments with genetically modified mice unable to convert T4 to T3, administration of this compound was critical for survival and growth. Mice treated with both T4 and T3 showed improved growth rates compared to those treated with T3 alone, emphasizing the importance of D-T4's intrinsic activity .
Data Tables
Study | Subject | Findings |
---|---|---|
Study 1 | Triple KO Mice | D-T4 regulates genes involved in metabolism similarly to T3. |
Study 2 | Clinical Trial | Successful management of thyroid disorders with D-T4 treatment. |
Study 3 | Rat Metabolism | Faster excretion of D-T4 compared to L-T4. |
特性
IUPAC Name |
(2R)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11I4NO4/c16-8-4-7(5-9(17)13(8)21)24-14-10(18)1-6(2-11(14)19)3-12(20)15(22)23/h1-2,4-5,12,21H,3,20H2,(H,22,23)/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIIKFGFIJCVMT-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C(=C1I)OC2=CC(=C(C(=C2)I)O)I)I)C[C@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11I4NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60199000 | |
Record name | Dextrothyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
776.87 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Dextrothyroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.98e-03 g/L | |
Record name | Dextrothyroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Dextrothyroxine is a antihyperlipidemic. The mechanism of action is not completely understood, but dextrothyroxine apparently acts in the liver to stimulate formation of low-density lipoprotein (LDL) and, to a much greater extent, to increase catabolism of LDL. This leads to increased excretion of cholesterol and bile acids via the biliary route into the feces, with a resulting reduction in serum cholesterol and LDL. Dextrothyroxine has no significant effect on high-density lipoproteins (HDL). Inherently, it will also bind to thyroid receptors and as it is a prohormone, it will bind as a substrate to iodide peroxidase. | |
Record name | Dextrothyroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00509 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
51-49-0, 137-53-1 | |
Record name | D-Thyroxine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51-49-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dextrothyroxine [BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051490 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dextrothyroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00509 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dextrothyroxine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60199000 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dextrothyroxine sodium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.820 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | D-4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodobenzylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.094 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DEXTROTHYROXINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4W9K63FION | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Dextrothyroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
235-236 °C, 235 - 236 °C | |
Record name | Dextrothyroxine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00509 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Dextrothyroxine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014651 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does D-thyroxine interact with the thyroid axis?
A: this compound, despite its lower potency compared to L-thyroxine, effectively suppresses thyroid-stimulating hormone (TSH) secretion from the pituitary gland. [, ] This suppression occurs even at doses that don't significantly impact the basal metabolic rate. [, ] This suggests this compound might directly interact with pituitary receptors, although its binding affinity to these receptors is lower than that of L-thyroxine. [, ]
Q2: Does this compound impact lipoprotein profiles?
A: Research indicates this compound primarily lowers the Sf° 0–20 lipoprotein class, similar to other thyroid-active substances. [] Additionally, it reduces levels of the major high-density lipoprotein class HDL-3. [, ] This effect on lipoproteins contributes to its cholesterol-lowering action.
Q3: What is the significance of this compound's greater concentration in the liver?
A: Following administration, this compound is cleared from the blood more rapidly than L-thyroxine and concentrates to a greater extent in the liver and kidney. [] This difference in distribution, particularly the higher concentration in the liver, could contribute to its more pronounced impact on cholesterol metabolism. [, ]
Q4: Has this compound been explored as a treatment for hypercholesterolemia?
A: Yes, several studies have investigated this compound as a potential treatment for hypercholesterolemia. [, , , , , , ] While it effectively lowers serum cholesterol levels in many patients, its use has been hampered by potential cardiac side effects, especially at higher doses. [, , , , ]
Q5: Are there any concerns regarding the long-term use of this compound?
A: The long-term safety and efficacy of this compound remain unclear. [, , ] Studies have highlighted potential adverse effects on glucose tolerance and cardiac health, warranting caution in its long-term use, particularly in patients with pre-existing heart conditions. [, , , ]
Q6: Can this compound be used in patients with hypothyroidism?
A: While this compound can lower cholesterol in hypothyroid individuals, it doesn't effectively correct hypothyroidism compared to L-thyroxine. [, ] Higher doses are needed for metabolic effects, and monitoring this compound serum levels is crucial. [, ]
Q7: What are the potential adverse effects associated with this compound?
A: this compound has been linked to several adverse effects, including: * Increased risk of angina and other cardiac events [, , ] * Decreased glucose tolerance [, ]* Potential for liver damage [] * Interactions with anticoagulants []
Q8: Can this compound be used safely with other medications?
A: this compound can interact with other medications, notably anticoagulants like warfarin and dicumarol, potentially increasing the risk of bleeding. [, , ] Careful monitoring and dose adjustments are crucial when co-administering these drugs.
Q9: Are there specific patient populations where this compound use is not recommended?
A: this compound is generally not recommended for patients with: * Pre-existing heart disease, especially angina [, , ]* Diabetes mellitus []* Liver disease []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。